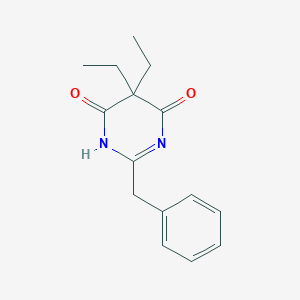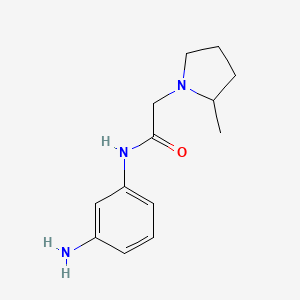![molecular formula C11H13BrO3 B13867985 Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate](/img/structure/B13867985.png)
Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate is an organic compound characterized by the presence of a bromomethyl group and a methyloxy group attached to a phenyl ring, which is further connected to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate typically involves the bromination of a suitable precursor, followed by esterification. One common method includes:
Bromination: The starting material, 2-(methyloxy)phenylacetic acid, is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The brominated intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The methyloxy group can be oxidized to form corresponding aldehydes or acids, while reduction can yield alcohols.
Ester Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation products include aldehydes and acids.
- Reduction products include alcohols.
- Hydrolysis yields carboxylic acids and methanol.
Scientific Research Applications
Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: The compound’s derivatives are studied for their interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate involves its interaction with various molecular targets depending on the specific derivative or application. For instance, in medicinal chemistry, the bromomethyl group can act as an alkylating agent, modifying biological molecules such as DNA or proteins. The methyloxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
- Methyl [2-(bromomethyl)phenyl]acetate
- Methyl [2-(methoxyimino)-2-(bromomethyl)phenyl]acetate
- Methyl [2-(bromomethyl)-5-(methoxy)phenyl]acetate
Comparison:
- Methyl [2-(bromomethyl)phenyl]acetate: Lacks the methyloxy group, which may result in different reactivity and solubility properties.
- Methyl [2-(methoxyimino)-2-(bromomethyl)phenyl]acetate: Contains an additional methoxyimino group, which can significantly alter its chemical behavior and potential applications.
- Methyl [2-(bromomethyl)-5-(methoxy)phenyl]acetate: Similar structure but with a different positioning of the methoxy group, affecting its steric and electronic properties.
Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate stands out due to its unique combination of functional groups, offering a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
methyl 2-[2-(bromomethyl)-5-methoxyphenyl]acetate |
InChI |
InChI=1S/C11H13BrO3/c1-14-10-4-3-8(7-12)9(5-10)6-11(13)15-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
NMFJULARAFPDSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



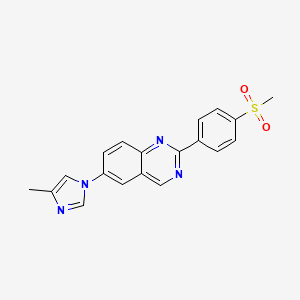
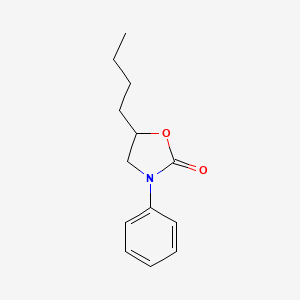
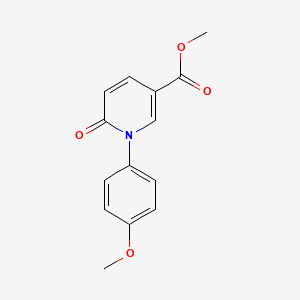

![tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13867959.png)
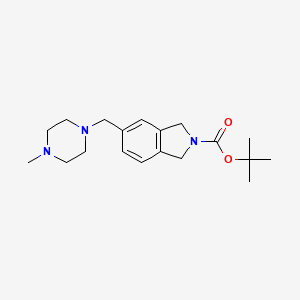
![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)
![5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol](/img/structure/B13867967.png)
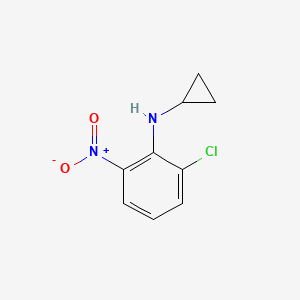
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)
